6-[(1R)-1-aminoethyl]pyridine-3-carbonitrile
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Overview
Description
6-[(1R)-1-aminoethyl]pyridine-3-carbonitrile is a chemical compound with a pyridine ring substituted at the 3-position with a carbonitrile group and at the 6-position with an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1R)-1-aminoethyl]pyridine-3-carbonitrile typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the reaction of 3-cyanopyridine with ®-1-aminoethanol under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
6-[(1R)-1-aminoethyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents can be used under conditions such as elevated temperatures or the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield nitro derivatives, while reduction of the carbonitrile group may produce primary amines.
Scientific Research Applications
6-[(1R)-1-aminoethyl]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 6-[(1R)-1-aminoethyl]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-[(1R)-1-aminopentyl]pyridine-3-carbonitrile: Similar structure but with a longer alkyl chain.
6-[(1R)-1-aminoethyl]pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
Uniqueness
6-[(1R)-1-aminoethyl]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
6-[(1R)-1-aminoethyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-6(10)8-3-2-7(4-9)5-11-8/h2-3,5-6H,10H2,1H3/t6-/m1/s1 |
InChI Key |
FRRKLZBAPHATAJ-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=NC=C(C=C1)C#N)N |
Canonical SMILES |
CC(C1=NC=C(C=C1)C#N)N |
Origin of Product |
United States |
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